2-Norbornanemethanol,mixture of endo and exo

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

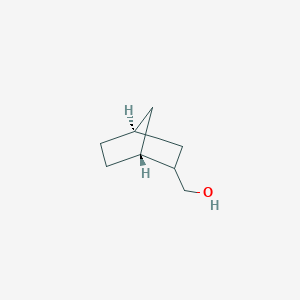

2-Norbornanemethanol,mixture of endo and exo is a bicyclic alcohol compound characterized by its unique structural framework. This compound is part of the norbornane family, which is known for its rigid and strained bicyclic structure. The presence of a hydroxyl group attached to the bicyclic framework makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Norbornanemethanol,mixture of endo and exo typically involves the reduction of the corresponding ketone, (1R,4S)-Bicyclo[2.2.1]heptan-2-one. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether to ensure the stability of the reagents and the product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone to the alcohol. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form the corresponding ketone, (1R,4S)-Bicyclo[2.2.1]heptan-2-one. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

Reduction: The compound can be further reduced to form various derivatives, depending on the reagents and conditions used.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in diethyl ether.

Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in tetrahydrofuran (THF).

Major Products:

Oxidation: (1R,4S)-Bicyclo[2.2.1]heptan-2-one.

Reduction: Various reduced derivatives depending on the specific conditions.

Substitution: Halogenated derivatives such as (1R,4S)-Bicyclo[2.2.1]heptan-2-yl chloride or bromide.

Scientific Research Applications

2-Norbornanemethanol,mixture of endo and exo has found applications in various fields of scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate for investigating metabolic pathways.

Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Norbornanemethanol,mixture of endo and exo involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the rigid bicyclic structure can affect the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

(1R,2R,4S)-2-chlorobicyclo[2.2.1]heptane: This compound shares a similar bicyclic structure but with a chlorine atom instead of a hydroxyl group.

Bicyclo[2.1.1]hexane derivatives: These compounds have a similar rigid bicyclic framework but differ in the size and substitution pattern of the rings.

Uniqueness: 2-Norbornanemethanol,mixture of endo and exo is unique due to its specific stereochemistry and the presence of a hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

2-Norbornanemethanol, a compound consisting of a mixture of endo and exo isomers, has garnered attention in various fields due to its unique chemical structure and potential biological activities. This compound is primarily utilized in organic synthesis and polymer chemistry, but its biological implications are increasingly being explored. This article reviews the biological activity of 2-norbornanemethanol, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

2-Norbornanemethanol has the molecular formula C8H12O and a molecular weight of 124.18 g/mol. It exists as a mixture of two stereoisomers: endo and exo forms. The boiling point is approximately 97 °C, with a density of 1.027 g/ml at 25 °C .

Pharmacological Properties

Research indicates that 2-norbornanemethanol exhibits several biological activities, which can be categorized as follows:

- Antimicrobial Activity : Studies have shown that compounds derived from norbornene structures possess antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or inhibition of metabolic pathways .

- Anti-inflammatory Effects : Some derivatives have been noted for their ability to modulate inflammatory responses. This may be relevant in conditions such as arthritis or other inflammatory diseases .

- Neuroprotective Properties : Preliminary studies suggest that certain norbornene derivatives may offer neuroprotective effects, potentially useful in neurodegenerative diseases .

Case Studies

- Synthesis and Biological Evaluation : A study synthesized various derivatives of 5-norbornene-2-methanol and evaluated their biological activities. The results indicated that modifications to the norbornene structure could enhance antimicrobial activity against specific pathogens .

- Polymerization Studies : Research involving the copolymerization of 5-norbornene-2-methanol with ethylene showed promising results in creating materials with enhanced mechanical properties, which could be beneficial in biomedical applications such as drug delivery systems .

Synthesis Methods

The synthesis of 2-norbornanemethanol typically involves Diels-Alder reactions or hydrolysis processes. Key methods include:

- Diels-Alder Cycloaddition : This reaction forms the norbornene structure through the cycloaddition of diene and dienophile components.

- Isomerization Reactions : The endo/exo ratio can be influenced by reaction conditions such as temperature and solvent choice during synthesis .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C8H12O |

| Molecular Weight | 124.18 g/mol |

| Boiling Point | 97 °C |

| Density | 1.027 g/ml (25 °C) |

| Biological Activity | Observations |

|---|---|

| Antimicrobial | Effective against various pathogens |

| Anti-inflammatory | Modulates inflammatory responses |

| Neuroprotective | Potential benefits in neurodegenerative diseases |

Properties

IUPAC Name |

[(1R,4S)-2-bicyclo[2.2.1]heptanyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c9-5-8-4-6-1-2-7(8)3-6/h6-9H,1-5H2/t6-,7+,8?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWHKUVOYICRGGR-KJFJCRTCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2C[C@H]1CC2CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.